molecular formula C9Cl2F8 B14628946 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene CAS No. 54265-09-7

1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene

Cat. No.: B14628946
CAS No.: 54265-09-7
M. Wt: 330.99 g/mol
InChI Key: FBMGEXLQSWBYSI-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone, followed by the introduction of chlorine and fluorine atoms. Common methods include:

    Halogenation Reactions: Using reagents such as chlorine gas and fluorine gas under controlled conditions to introduce the halogen atoms.

    Catalytic Reactions: Employing catalysts like iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors, where the reaction conditions such as temperature, pressure, and concentration of reagents are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more halogen atoms are replaced by other functional groups.

    Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen atoms.

    Reduction Reactions: Involving the addition of hydrogen or removal of oxygen atoms.

Common Reagents and Conditions

    Substitution Reactions: Typically use reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropene: A related compound with similar halogenation but different structural properties.

    1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another halogenated compound with applications in the aerospace and electronics industries.

Uniqueness

1,3-Dichloro-1,2,2,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

54265-09-7

Molecular Formula

C9Cl2F8

Molecular Weight

330.99 g/mol

IUPAC Name

1,3-dichloro-1,2,2,3,4,5,6,7-octafluoroindene

InChI

InChI=1S/C9Cl2F8/c10-7(16)1-2(8(11,17)9(7,18)19)4(13)6(15)5(14)3(1)12

InChI Key

FBMGEXLQSWBYSI-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(F)Cl

Origin of Product

United States

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